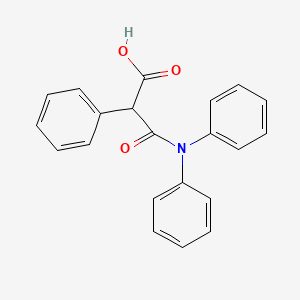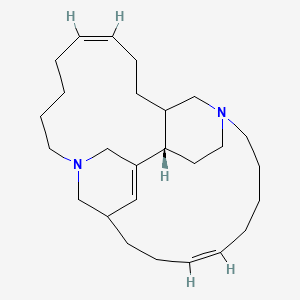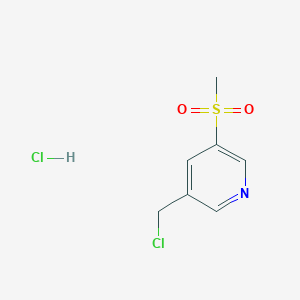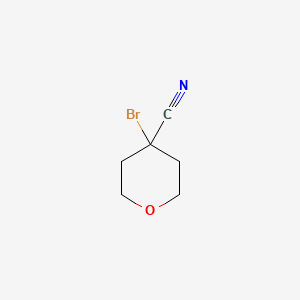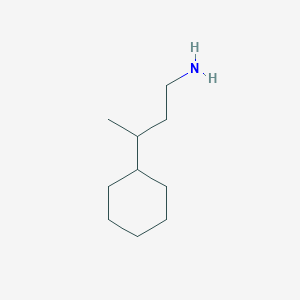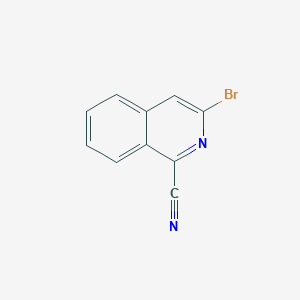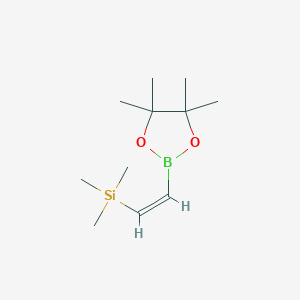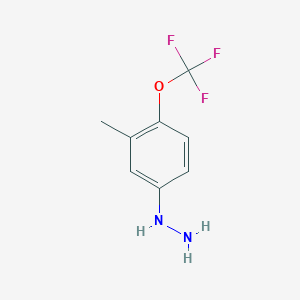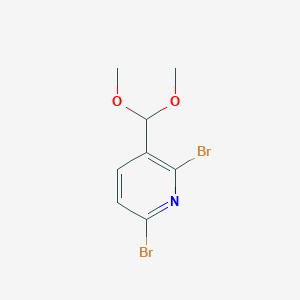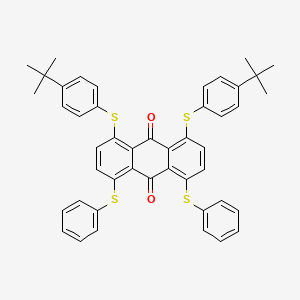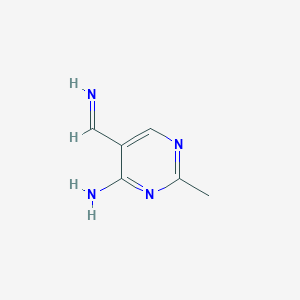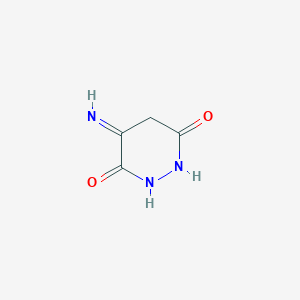
4-Iminotetrahydropyridazine-3,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Iminotetrahydropyridazine-3,6-dione is a heterocyclic compound that features a six-membered ring containing nitrogen atoms and carbonyl groups. This compound is part of the pyridazine family, which is known for its diverse applications in organic synthesis, medicinal chemistry, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Iminotetrahydropyridazine-3,6-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 4-bromo-pyridazine-3,6-dione with amines using palladium-catalyzed cross-coupling reactions under microwave irradiation . This method is efficient and yields high purity products.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Iminotetrahydropyridazine-3,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the pyridazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and aryl halides are used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyridazines, which can be further utilized in the synthesis of more complex molecules.
Scientific Research Applications
4-Iminotetrahydropyridazine-3,6-dione has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Iminotetrahydropyridazine-3,6-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to modifications that alter their activity. This mechanism is particularly useful in the development of targeted therapies and diagnostic tools.
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazolo[3,4-b]pyridines: These compounds share a similar heterocyclic structure and are used in medicinal chemistry for their biological activity.
Meldrum’s Acid: Another heterocyclic compound with a similar core structure, used in organic synthesis.
Pyrimidine Derivatives: These compounds are structurally related and have applications in pharmaceuticals and agrochemicals.
Uniqueness
4-Iminotetrahydropyridazine-3,6-dione is unique due to its specific reactivity and ability to form stable covalent bonds with biological molecules. This makes it particularly valuable in the development of site-selective modification techniques and targeted therapies.
Properties
Molecular Formula |
C4H5N3O2 |
|---|---|
Molecular Weight |
127.10 g/mol |
IUPAC Name |
4-iminodiazinane-3,6-dione |
InChI |
InChI=1S/C4H5N3O2/c5-2-1-3(8)6-7-4(2)9/h5H,1H2,(H,6,8)(H,7,9) |
InChI Key |
OQCPZEWRQLUCPT-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=N)C(=O)NNC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Bromo-6-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B13124172.png)
